molecular formula C17H26N2O3 B15224036 tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B15224036
M. Wt: 306.4 g/mol
InChI Key: OAHYMYQOTGIOLY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as benzylamino and hydroxymethyl makes this compound a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The benzylamino group can be reduced to primary amines.

    Substitution: The benzylamino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agrochemicals: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

The unique combination of benzylamino and hydroxymethyl groups in tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-9-17(12-19,13-20)18-11-14-7-5-4-6-8-14/h4-8,18,20H,9-13H2,1-3H3

InChI Key

OAHYMYQOTGIOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)NCC2=CC=CC=C2

Origin of Product

United States

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